molecular formula C11H14O2 B2618205 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol CAS No. 2248384-91-8

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

Cat. No. B2618205
CAS RN: 2248384-91-8
M. Wt: 178.231
InChI Key: IVYITDCYMLRKCC-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol” is a chemical compound with the molecular formula C9H10O2 . It is also known as 2,3-Dihydro-1-benzofuran-2-ylmethanol .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1-benzofuran derivatives involves a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol” consists of a benzofuran ring attached to a propanol group . The average mass of the molecule is 150.174 Da .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydro-1-benzofuran derivatives are diverse. They can undergo a variety of reactions such as hydrodeoxygenation, oxidative cyclization, and reductive cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol” include a molecular weight of 150.174 Da and a monoisotopic mass of 150.068085 Da .

Future Directions

The future directions in the research of “2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol” and its derivatives could involve exploring their potential applications in medicinal chemistry, particularly in the development of new anticancer agents .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYITDCYMLRKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

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